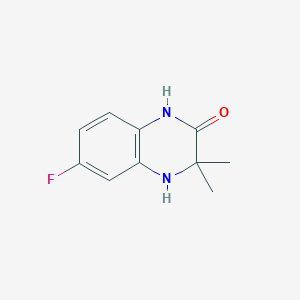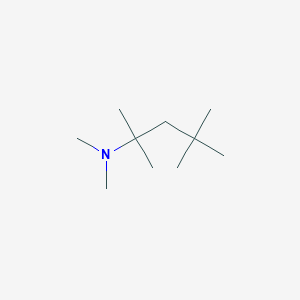
2-Pentanamine,N,N,2,4,4-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pentanamine,N,N,2,4,4-pentamethyl-: is a sterically hindered amine that serves as a chemically differentiated building block for organic synthesis and medicinal chemistry. This compound is particularly useful in the preparation of drug candidates containing hindered amine motifs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pentanamine,N,N,2,4,4-pentamethyl- can be achieved through innovative hydroamination methods. These methods involve the reaction of olefins with nitroarenes under specific conditions to yield the desired amine .
Industrial Production Methods: While specific industrial production methods for 2-Pentanamine,N,N,2,4,4-pentamethyl- are not widely documented, the general approach involves large-scale hydroamination reactions. These reactions are optimized for yield and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Pentanamine,N,N,2,4,4-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amine into corresponding oxides or other oxidized forms.
Reduction: Reduction reactions can convert the amine into simpler amines or other reduced forms.
Substitution: The amine can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
Chemistry: 2-Pentanamine,N,N,2,4,4-pentamethyl- is used as a building block in organic synthesis, particularly in the development of sterically hindered amine motifs .
Biology: In biological research, this compound can be used to study the effects of steric hindrance on biological activity and enzyme interactions.
Medicine: The compound is valuable in medicinal chemistry for the preparation of drug candidates, especially those requiring hindered amine structures .
Industry: In industrial applications, 2-Pentanamine,N,N,2,4,4-pentamethyl- is used in the synthesis of various chemicals and materials, contributing to the development of new products and technologies .
Mechanism of Action
The mechanism by which 2-Pentanamine,N,N,2,4,4-pentamethyl- exerts its effects involves its interaction with molecular targets and pathways. The steric hindrance provided by the multiple methyl groups affects the compound’s reactivity and binding affinity. This can influence enzyme interactions and other molecular processes, making it a valuable tool in both research and industrial applications .
Comparison with Similar Compounds
N,N,2,4,6-Pentamethylaniline: This compound shares a similar structure but differs in the position and number of methyl groups.
4-(methylthio)-N-(2,4,4-trimethylpentan-2-yl)aniline: Another sterically hindered amine with different functional groups.
Uniqueness: 2-Pentanamine,N,N,2,4,4-pentamethyl- is unique due to its specific arrangement of methyl groups, which provides significant steric hindrance. This makes it particularly useful in applications requiring hindered amine motifs, setting it apart from other similar compounds .
Properties
CAS No. |
2906-10-7 |
|---|---|
Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
N,N,2,4,4-pentamethylpentan-2-amine |
InChI |
InChI=1S/C10H23N/c1-9(2,3)8-10(4,5)11(6)7/h8H2,1-7H3 |
InChI Key |
URGXLDWFSSYGAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-(2-methoxy-2-oxoethyl)-5-methyl-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B8656561.png)

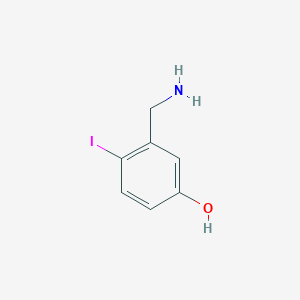
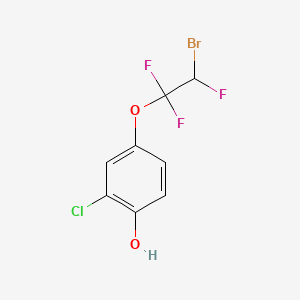
![3-Methyl-octahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B8656600.png)
![Tert-butyl 4-[[2-chloro-6-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8656602.png)
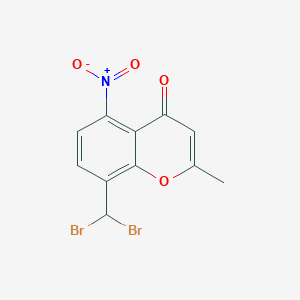
![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B8656607.png)
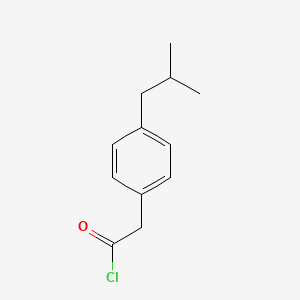
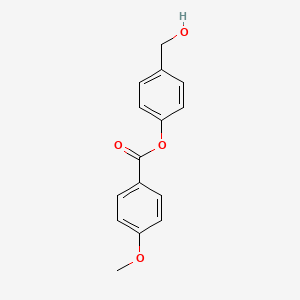
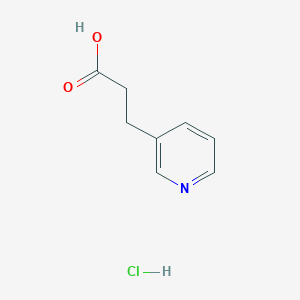
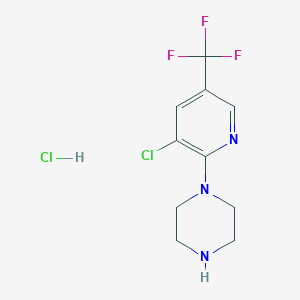
![benzyl N-[(1S)-1-[(2-methylpropyl)carbamoyl]ethyl]carbamate](/img/structure/B8656646.png)
